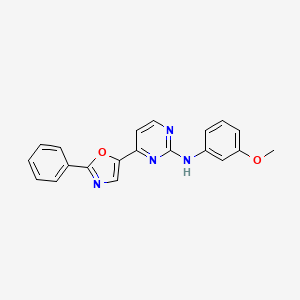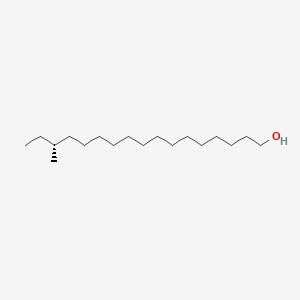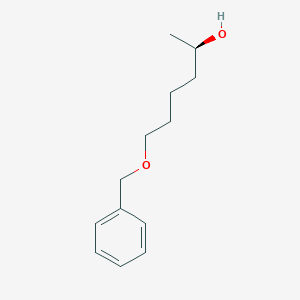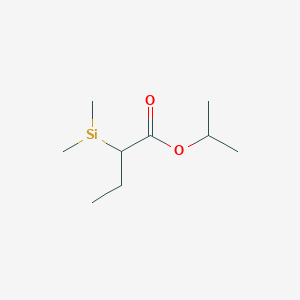
Phosphine, methylbis(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, methylbis(pentafluoroethyl)- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a methyl group and two pentafluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methylbis(pentafluoroethyl)- typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with pentafluoroethylmagnesium bromide can yield the desired compound .
Industrial Production Methods
Industrial production of phosphine, methylbis(pentafluoroethyl)- may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving controlled reaction conditions and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, methylbis(pentafluoroethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing products.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Applications De Recherche Scientifique
Phosphine, methylbis(pentafluoroethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing molecules.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism by which phosphine, methylbis(pentafluoroethyl)- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphine, methylbis(trifluoromethyl)-
- Phosphine, dimethyl(pentafluoroethyl)-
- Phosphine, ethylbis(pentafluoroethyl)-
Uniqueness
Phosphine, methylbis(pentafluoroethyl)- is unique due to the presence of two pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it forms, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
197703-75-6 |
|---|---|
Formule moléculaire |
C5H3F10P |
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
methyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C5H3F10P/c1-16(4(12,13)2(6,7)8)5(14,15)3(9,10)11/h1H3 |
Clé InChI |
FOTJIBCFYOPXFX-UHFFFAOYSA-N |
SMILES canonique |
CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)


![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)

![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)

![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)


